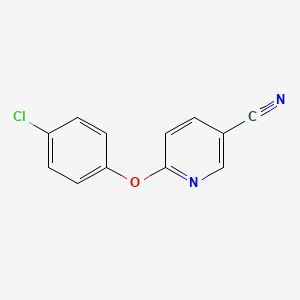

6-(4-Chlorophenoxy)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-chlorophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHIOIPBXNVSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10244312 | |

| Record name | 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99902-70-2 | |

| Record name | 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(4-Chlorophenoxy)nicotinonitrile: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

6-(4-Chlorophenoxy)nicotinonitrile is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape due to its structural motifs, which are prevalent in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties, a detailed plausible synthesis protocol, and an exploration of the potential therapeutic applications of this compound, with a particular focus on its relevance to drug discovery and development. The information presented herein is intended to equip researchers and scientists with the essential knowledge required for the proficient handling, characterization, and utilization of this compound in a laboratory setting.

Introduction

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The incorporation of a cyano group on the pyridine ring offers a unique combination of electronic properties and metabolic stability, making it an attractive moiety for the design of novel drug candidates. The further substitution of the nicotinonitrile core, as seen in this compound, allows for the fine-tuning of its physicochemical and pharmacological properties. The presence of the 4-chlorophenoxy group introduces a significant structural element that can influence the molecule's interaction with biological targets, its solubility, and its metabolic profile. This guide will delve into the key chemical characteristics of this compound, providing a foundation for its application in scientific research.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is paramount for its effective use in research. These properties dictate its behavior in various chemical and biological systems.

Structure and Nomenclature

-

IUPAC Name: this compound

-

Synonyms: 6-(4-chlorophenoxy)pyridine-3-carbonitrile, 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)-

-

CAS Number: 99902-70-2

-

Molecular Formula: C₁₂H₇ClN₂O

-

Molecular Weight: 230.65 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Melting Point | 129-131 °C | |

| Boiling Point | Not available | |

| Appearance | White to off-white solid | |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | |

| Stability | Aromatic ethers are generally stable but can be cleaved under harsh acidic conditions.[2][3][4] The compound should be stored in a cool, dry place away from strong oxidizing agents. |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via the reaction of 6-chloronicotinonitrile with 4-chlorophenol in the presence of a suitable base.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

6-Chloronicotinonitrile

-

4-Chlorophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Add 6-chloronicotinonitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Justification of Experimental Choices:

-

Base: Potassium carbonate is a commonly used base for this type of reaction as it is strong enough to deprotonate the phenol, forming the more nucleophilic phenoxide, yet mild enough to avoid unwanted side reactions.

-

Solvent: DMF is an excellent polar aprotic solvent for this reaction, as it can dissolve the reactants and facilitate the nucleophilic aromatic substitution.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyridine and the chlorophenyl rings.

-

Pyridine Ring Protons: The three protons on the nicotinonitrile ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm).[1][5][6][7] The proton at the C2 position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at C4 and C5 will also be in the aromatic region, with their chemical shifts and coupling patterns determined by the electronic effects of the nitrile and phenoxy substituents.

-

Chlorophenyl Ring Protons: The four protons on the 4-chlorophenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-7.5 ppm) due to the symmetry of the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Pyridine Ring Carbons: The five carbons of the nicotinonitrile ring will show distinct signals.[8][9][10][11] The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The carbon attached to the oxygen (C6) will be significantly downfield.

-

Chlorophenyl Ring Carbons: The six carbons of the 4-chlorophenyl ring will show four distinct signals due to symmetry. The carbon attached to the oxygen will be the most downfield, and the carbon attached to the chlorine will also be deshielded.

-

Nitrile Carbon: The carbon of the cyano group will have a characteristic chemical shift in the δ 115-125 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[12][13][14]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2220-2260 (sharp, medium intensity) |

| C-O-C (Aromatic Ether) | 1200-1275 (asymmetric stretch) and 1020-1075 (symmetric stretch) |

| C=C and C=N (Aromatic Rings) | 1400-1600 |

| C-H (Aromatic) | 3000-3100 |

| C-Cl | 1000-1100 |

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion Peak: The molecular ion peak is expected at m/z 230, with an M+2 peak at m/z 232 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation: Fragmentation is likely to occur at the ether linkage, leading to the formation of ions corresponding to the chlorophenoxy and nicotinonitrile moieties.[15][16][17][18]

Potential Applications in Drug Discovery and Development

The nicotinonitrile scaffold is a well-established pharmacophore in modern drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[1]

Kinase Inhibition

Many nicotinonitrile-containing compounds have been identified as potent inhibitors of various protein kinases.[19][20] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The structure of this compound, with its ability to participate in hydrogen bonding and hydrophobic interactions, makes it a candidate for investigation as a kinase inhibitor.

Caption: Potential mechanism of action as a kinase inhibitor.

Antitumor and Antimicrobial Activity

Nicotinonitrile derivatives have also demonstrated promising antitumor and antimicrobial activities.[21][22][23][24][25][26] The incorporation of a halogenated phenoxy group, as in this compound, can enhance these properties by increasing lipophilicity and facilitating cell membrane penetration. Further biological evaluation is warranted to explore the potential of this compound in these therapeutic areas.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Hazard Summary: Based on data for related compounds, it is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest for researchers in the fields of medicinal chemistry and drug discovery. Its nicotinonitrile core, combined with a 4-chlorophenoxy substituent, provides a foundation for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential biological applications. The information presented herein should serve as a valuable resource for scientists working with this and related compounds, facilitating further research and development in this promising area of chemical science.

References

- Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.

-

PrepChem.com. Synthesis of 6-(4-CHLOROPHENYL)-3-PYRIDINE CARBONITRILE. Retrieved from [Link]

- Kalchhauser, H., & Wolschann, P. (1986). 13C-NMR Shift Increments for 3-Substituted Pyridines. Magnetic Resonance in Chemistry, 24(5), 459-461.

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.

- Tomasik, P., & Johnson, C. D. (1980). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Advances in Heterocyclic Chemistry, 26, 1-61.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]

- Al-Refai, M., Al-Fawwaz, A., & Geyer, A. (2021). SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND CYTOTOXIC EVALUATION OF NEW 6-(CHLOROTHIOPHENYL)-2-(2-OXOPROPOXY)PYRIDINE-3-CARBONITRILE DERIVATIVES AND THEIR CORRESPONDING FURO[2,3-b]PYRIDINE DERIVATIVES. HETEROCYCLES, 102(11), 2153-2166.

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611-624.

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. Retrieved from [Link]

- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(6), 2174-2178.

- Kertesz, I., Jekő, J., & Torkos, K. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.

- Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

- Royal Society of Chemistry. (2017). Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. RSC Advances, 7(44), 27635-27644.

-

The Organic Chemistry Tutor. (2023, July 18). Ethers: Structure and Reactivity [Video]. YouTube. Retrieved from [Link]

- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.

- El-Metwally, A. M., & El-Sayed, H. A. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 4567-4573.

-

Chemistry Stack Exchange. (2022, January 3). When does an aromatic ether break its bonds? Retrieved from [Link]

-

ResearchGate. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

- Chantrapromma, S., et al. (2011). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of the Chinese Chemical Society, 58(4), 523-528.

- Google Patents. (1949). Preparation of nicotinonitrile. (U.S. Patent No. 2,491,253). Washington, DC: U.S.

- Amer, A., et al. (2023).

-

LibreTexts. (2021, July 5). 12.1: Reactions of Ethers. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

- Parr, M. K., et al. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin.

-

ResearchGate. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(b-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Production of nicotinonitrile.

- Davies, T. G., et al. (2005). Discovery of 4-amino-5-(3-bromophenyl)-N-(3-pyridinylmethyl)-2-thiazolecarboxamide (BMS-387032), a potent and selective inhibitor of the cyclin-dependent kinases. Journal of Medicinal Chemistry, 48(19), 6027-6037.

-

CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

- Google Patents. (2003). 6-Aryl-4-aminopicolinates and their use as herbicides.

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Ali, S. S., Nafie, M. S., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research.

-

ResearchGate. (n.d.). (PDF) Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. Retrieved from [Link]

- Wang, Y., et al. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Polymers, 14(21), 4704.

- Google Patents. (2023). Process for the preparation of Finerenone.

-

Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

- de Oliveira, A. C., et al. (2021). Exploring the Anticancer Potential of Semisynthetic Derivatives of 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus sp.: An In Silico Approach. Molecules, 26(2), 398.

-

National Center for Biotechnology Information. (n.d.). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Retrieved from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ether cleavage - Wikipedia [en.wikipedia.org]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 11. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. IR spectrum: Nitriles [quimicaorganica.org]

- 15. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 24. Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-(4-Chlorophenoxy)nicotinonitrile (CAS Number: 99902-70-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Chlorophenoxy)nicotinonitrile is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, combining a nicotinonitrile core with a chlorophenoxy moiety, positions it as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its emerging role as a potential kinase inhibitor. Furthermore, this document outlines a robust analytical methodology for its characterization and quantification, offering a valuable resource for researchers engaged in its study and application.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 99902-70-2 | N/A |

| Molecular Formula | C₁₂H₇ClN₂O | [1] |

| Molecular Weight | 230.65 g/mol | [1] |

| Synonyms | 6-(4-chlorophenoxy)pyridine-3-carbonitrile | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >97% (commercial grade) | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this case, the readily available 6-chloronicotinonitrile serves as the electrophilic substrate, and 4-chlorophenol acts as the nucleophile.

The pyridine ring, particularly when substituted with an electron-withdrawing group like the nitrile (cyano) group, is activated for nucleophilic attack at the positions ortho and para to the nitrogen atom. The electron-withdrawing nature of the nitrile group at the 3-position facilitates the attack of the 4-chlorophenoxide ion at the 6-position, leading to the displacement of the chloride leaving group.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general and reliable method for the synthesis of this compound.

Materials:

-

6-Chloronicotinonitrile

-

4-Chlorophenol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol (1.1 equivalents) in anhydrous DMF. To this solution, add potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure the complete formation of the 4-chlorophenoxide salt. The use of a strong base like sodium hydride requires careful handling due to its reactivity with moisture.

-

Reaction with the Electrophile: To the solution of the 4-chlorophenoxide, add a solution of 6-chloronicotinonitrile (1.0 equivalent) in anhydrous DMF dropwise.

-

Reaction Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (6-chloronicotinonitrile) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[2] Derivatives of nicotinonitrile have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[3][4]

While specific biological data for this compound is not extensively published, its structural features suggest potential as a kinase inhibitor. The pyridine nitrogen and the cyano group can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of many kinases. The 4-chlorophenoxy group can occupy a hydrophobic pocket within the kinase domain, contributing to binding affinity and selectivity.

Diagram of a Hypothesized Kinase Binding Mode:

Caption: Hypothesized binding mode of this compound in a kinase active site.

Further research, including in vitro kinase assays and cellular studies, is necessary to elucidate the specific biological activity and mechanism of action of this compound.

Analytical Methods for Characterization and Quantification

Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in various matrices.

Structural Characterization

The structure of synthesized this compound should be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and chlorophenyl rings. The chemical shifts and coupling patterns will be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Quantitative Analysis: UPLC-MS/MS Method

For the quantitative analysis of this compound in biological matrices or for purity assessment, a highly sensitive and selective method such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is recommended.

Experimental Protocol: UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP or equivalent) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separating the analyte from matrix components.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common for UPLC systems.

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.

-

Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for pyridine-containing compounds.

-

Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring one or more of its characteristic product ions. The precursor-to-product ion transitions are highly specific to the analyte.

-

Optimization: The ESI source parameters (e.g., ion spray voltage, temperature) and collision energy for fragmentation should be optimized for this compound to achieve maximum sensitivity.

Sample Preparation:

For analysis in biological matrices (e.g., plasma, cell lysates), a sample preparation step is necessary to remove proteins and other interfering substances. Common techniques include:

-

Protein Precipitation: Addition of a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins, followed by centrifugation.

-

Solid-Phase Extraction (SPE): Using a sorbent to selectively retain the analyte while washing away interferences.

-

Liquid-Liquid Extraction (LLE): Partitioning the analyte into an immiscible organic solvent.

Diagram of the Analytical Workflow:

Caption: General workflow for the quantitative analysis of this compound.

Conclusion

This compound is a valuable building block in medicinal chemistry with a straightforward and scalable synthesis. Its structural features make it an attractive candidate for the development of novel kinase inhibitors and other biologically active molecules. The analytical methods outlined in this guide provide a robust framework for the characterization and quantification of this compound, facilitating further research into its potential therapeutic applications. This technical guide serves as a foundational resource for scientists and researchers, enabling them to confidently synthesize, analyze, and explore the biological potential of this compound in their drug discovery and development endeavors.

References

-

Benchchem. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chu, S., et al. (2012). Synthesis of 6,6′-Binaphthopyran -2-one Natural Products: Pigmentosin A, Talaroderxines A & B. PMC. Retrieved from [Link]

-

Gao, C., et al. (2015). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Retrieved from [Link]

-

Hassan, M. M., et al. (2024). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Retrieved from [Link]

-

Ho, J. Z., et al. (2021). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PMC. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]

-

PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PubMed. (2006). Six-step synthesis of (S)-brevicolline from (S)-nicotine. Retrieved from [Link]

-

PubMed. (2011). MET tyrosine kinase inhibitor crizotinib (PF-02341066) shows differential antitumor effects in non-small cell lung cancer according to MET alterations. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

YouTube. (2019, November 3). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved from [Link]

-

YouTube. (2025, January 1). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MET tyrosine kinase inhibitor crizotinib (PF-02341066) shows differential antitumor effects in non-small cell lung cancer according to MET alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2015081257A3 - Aminopyridine derivatives as tam family kinase inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of 6-(4-Chlorophenoxy)nicotinonitrile

This guide provides a comprehensive, technically-grounded framework for the unambiguous structure elucidation of 6-(4-Chlorophenoxy)nicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, emphasizing a self-validating, multi-technique approach to structural confirmation, which is a cornerstone of modern analytical chemistry. The nicotinonitrile scaffold is a significant motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Therefore, rigorous and unequivocal characterization of its derivatives is paramount.

Initial Assessment and Proposed Structure

The target molecule, this compound, is synthesized with an expected connectivity. Before embarking on extensive spectroscopic analysis, a foundational assessment is critical.

-

Degree of Unsaturation: 10. This is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2), where C=12, H=7, X(halogen)=1, N=2. The value of 10 indicates the presence of multiple rings and double/triple bonds, consistent with the proposed structure containing two aromatic rings and a nitrile group.

The proposed structure consists of a pyridine ring substituted at the 3-position with a nitrile group (C≡N) and at the 6-position with a 4-chlorophenoxy group. This ether linkage connects the two aromatic systems.

The Integrated Spectroscopic Workflow

A robust structure elucidation relies not on a single technique but on the convergence of data from multiple, orthogonal analytical methods. Our workflow is designed to build a complete structural picture, with each step providing evidence that validates the others.

Caption: 2D NMR correlation map for establishing the molecular structure.

The critical HMBC correlation will be from the protons on the chlorophenoxy ring (H2'/H6') to the C6 carbon of the nicotinonitrile ring. This long-range correlation unequivocally establishes the ether linkage between the two aromatic systems, thereby confirming the overall structure.

X-ray Crystallography: The Definitive Confirmation

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional molecular structure. [8][9][10][11]It provides precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms. [8] Expertise & Causality: This technique is considered the "gold standard" and is employed when absolute structural proof is required, for example, in pharmaceutical development or for publication in high-impact journals. Its primary challenge lies in the necessity of growing a high-quality, single crystal suitable for diffraction. [9][11]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A common approach is to dissolve the compound in a good solvent (e.g., acetone, ethyl acetate) and slowly diffuse a poor solvent (e.g., hexane, water) into the solution.

-

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer. [12]Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

-

Validation: The final refined structure is validated using metrics such as the R-factor, which should be low (typically < 0.05 for a good quality structure), and by examining the final difference electron density map for any significant residual peaks.

The resulting crystal structure will confirm the connectivity established by NMR and provide precise geometric parameters, leaving no doubt as to the identity of this compound.

Conclusion

The structure elucidation of this compound is achieved through a logical and self-validating workflow. HRMS confirms the elemental formula, FTIR identifies the key functional groups, a suite of 1D and 2D NMR experiments maps the precise atomic connectivity, and single-crystal X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. This integrated, multi-technique approach represents the standard for rigorous chemical characterization in modern research and development.

References

-

Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Gunawan, G., & Harjono, H. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

-

Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

-

Scribd (n.d.). Advanced 2D NMR Techniques Guide. [Link]

-

YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Basic 1H And 13C NMR Spectroscopy. (n.d.). Basic ¹H and ¹³C NMR Spectroscopy: A Beginner's Guide. [Link]

-

Slideshare (n.d.). 2D NMR Spectroscopy. [Link]

-

eGyanKosh (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

PubChem (n.d.). This compound. [Link]

-

AZoLifeSciences (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. [Link]

-

Chad's Prep (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

-

Wikipedia (n.d.). X-ray crystallography. [Link]

-

Fiveable (n.d.). 12.1 X-ray crystallography: principles and structure determination. [Link]

-

Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

AZoM (2024). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Specac Ltd (n.d.). Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts (2023). 4.7 Identifying Characteristic Functional Groups. [Link]

-

ResearchGate (2023). (PDF) The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery. [Link]

-

Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate (2022). General synthetic route of nicotinonitrile compounds 6a–c and 7. [Link]

-

Wikipedia (n.d.). Nicotinonitrile. [Link]

-

ResearchGate (2019). (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]

-

ResearchGate (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. [Link]

-

Organic Syntheses (n.d.). Nicotinonitrile. [Link]

-

SpectraBase (n.d.). 2-Amino-6-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)nicotinonitrile. [Link]

-

PubMed Central (n.d.). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. [Link]

-

PubChem (n.d.). 6-(4-chlorophenoxy)pyridine-2-carbonitrile. [Link]

-

PubMed Central (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - this compound (C12H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 99902-70-2 [amp.chemicalbook.com]

- 5. 99902-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - 6-(4-chlorophenoxy)pyridine-2-carbonitrile (C12H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. rigaku.com [rigaku.com]

- 9. eas.org [eas.org]

- 10. azolifesciences.com [azolifesciences.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Synthesis of 6-(4-Chlorophenoxy)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-(4-Chlorophenoxy)nicotinonitrile, a key intermediate in medicinal chemistry. The primary synthetic pathway, a nucleophilic aromatic substitution (SNAr) reaction, is discussed in detail, including the underlying mechanism, critical experimental parameters, and a step-by-step protocol. This document also covers the synthesis of the requisite starting materials, purification strategies for the final product, and a thorough analysis of its spectroscopic characterization. Safety considerations and potential applications in drug discovery are also addressed to provide a holistic understanding for researchers in the field.

Introduction

Nicotinonitrile derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents. Their prevalence in medicinal chemistry is attributed to their versatile chemical reactivity and their ability to engage in various biological interactions.[1] The introduction of an aryloxy substituent at the 6-position of the nicotinonitrile core, as seen in this compound, can significantly influence the molecule's physicochemical properties and pharmacological activity. This guide focuses on the practical synthesis of this valuable building block, providing the necessary technical details for its successful preparation and characterization in a laboratory setting.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinonitrile and 4-chlorophenol. This reaction is facilitated by a base in a suitable polar aprotic solvent.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound.

Mechanism of the SNAr Reaction

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The reaction is initiated by the deprotonation of 4-chlorophenol by a base to form the more nucleophilic 4-chlorophenoxide. This phenoxide then attacks the electron-deficient carbon atom at the 6-position of the 6-chloronicotinonitrile ring, which is activated by the electron-withdrawing nitrile group and the ring nitrogen. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group from the Meisenheimer complex.

Figure 2: Simplified mechanism of the SNAr reaction.

Synthesis of Starting Materials

6-Chloronicotinonitrile

6-Chloronicotinonitrile is a commercially available reagent. However, for laboratory-scale synthesis, it can be prepared from nicotinamide-1-oxide. The procedure involves the treatment of nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride.

4-Chlorophenol

4-Chlorophenol is also a readily available commercial chemical. It can be synthesized by the chlorination of phenol using sulfuryl chloride.[2]

Experimental Protocol for the Synthesis of this compound

This protocol is a representative procedure based on analogous SNAr reactions for the synthesis of related aryloxynicotinonitriles.[3][4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Chloronicotinonitrile | 138.56 | 1.39 g | 10 mmol |

| 4-Chlorophenol | 128.56 | 1.41 g | 11 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinonitrile (1.39 g, 10 mmol), 4-chlorophenol (1.41 g, 11 mmol), and potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[2][5][6]

Figure 3: Workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyridine and chlorophenyl rings. The protons on the pyridine ring will appear as a set of coupled multiplets, while the protons on the 4-chlorophenyl ring will typically appear as two doublets due to symmetry.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon atom of the nitrile group will appear at a characteristic downfield shift.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[7][8] The expected molecular ion peak [M]⁺ for C₁₂H₇ClN₂O would be around m/z 230.02.

FTIR Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.

-

C-O-C stretch (aryl ether): Strong bands in the region of 1200-1270 cm⁻¹ and 1020-1075 cm⁻¹.

-

C-Cl stretch: A band in the 1000-1100 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Safety and Handling

-

6-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

4-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[8][10][11][12] It is also toxic to aquatic life with long-lasting effects.[8][10][11] Use appropriate PPE and handle in a fume hood.

-

N,N-Dimethylformamide (DMF): A common laboratory solvent that is a suspected teratogen. Avoid inhalation and skin contact.

Applications in Drug Discovery

Nicotinonitrile derivatives are important precursors in the synthesis of a wide range of biologically active molecules.[1][13] The this compound scaffold can be further functionalized to generate libraries of compounds for screening against various therapeutic targets. The presence of the chlorophenoxy group can influence the compound's lipophilicity and binding interactions with target proteins. The nitrile group can also serve as a key pharmacophoric feature or be chemically transformed into other functional groups.[14]

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method for obtaining this valuable medicinal chemistry intermediate. By carefully controlling the reaction conditions and employing appropriate purification techniques, high-purity material can be obtained. This guide provides a comprehensive framework for researchers to successfully synthesize and characterize this compound, enabling its further exploration in drug discovery programs.

References

-

ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7...[3]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:[15]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.[16]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.[2]

-

Organic Syntheses. (n.d.). nicotinonitrile.[10]

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound (6).[7]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[11]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.[8]

-

Organic Syntheses. (n.d.). 2.[12]

-

CUNY. (n.d.). Purification by Recrystallization.[5]

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (n.d.).[9]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns.[17]

-

The Royal Society of Chemistry. (n.d.). S1 Copies of by 1H and 13C NMR spectra:.[18]

-

PubMed Central. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile.[19]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.[20]

-

Article - SciELO. (2024, November 13).[21]

-

Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.[6]

-

MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.[4]

-

Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.[22]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023, January 1).[1]

-

Mass Spectrometry: Fragmentation. (n.d.).[23]

-

ChemicalBook. (n.d.). 99902-70-2(this compound) Product Description.[24]

-

SpectraBase. (n.d.). 2-Amino-6-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)nicotinonitrile - Optional[13C NMR].[25]

-

SpectraBase. (n.d.). 2-Amino-6-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)nicotinonitrile - Optional[1H NMR] - Spectrum.[26]

-

PMC - NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[14]

-

ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents.[13]

-

Systematic Reviews in Pharmacy. (n.d.). Synthesis and Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride.[27]

-

MDPI. (n.d.). In Situ FTIR Analysis of CO-Tolerance of a Pt-Fe Alloy with Stabilized Pt Skin Layers as a Hydrogen Anode Catalyst for Polymer Electrolyte Fuel Cells.[28]

-

ResearchGate. (n.d.). Synthesis and Spectral, Electrochemical, and Antioxidant Properties of 2-(5-Aryl-6-R-3-phenyl-5,6-dihydro-4H-1,2,4,5-tetrazin-1-yl)-1,3-benzothiazoles | Request PDF.[29]

-

PMC - PubMed Central. (n.d.). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile.[30]

-

ResearchGate. (n.d.). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species | Request PDF.[31]

-

Catalysis Science & Technology (RSC Publishing). (n.d.). In situ FTIR spectroscopic study of the CO2 methanation mechanism on Ni/Ce0.5Zr0.5O2.[32]

Sources

- 1. researchgate.net [researchgate.net]

- 2. How To [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. rsc.org [rsc.org]

- 19. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 20. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 21. scielo.br [scielo.br]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 24. 99902-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 25. spectrabase.com [spectrabase.com]

- 26. spectrabase.com [spectrabase.com]

- 27. sysrevpharm.org [sysrevpharm.org]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. In situ FTIR spectroscopic study of the CO2 methanation mechanism on Ni/Ce0.5Zr0.5O2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Starting Materials for 6-(4-Chlorophenoxy)nicotinonitrile Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 6-(4-Chlorophenoxy)nicotinonitrile, a key intermediate in the pharmaceutical industry. The primary focus is on the prevalent Nucleophilic Aromatic Substitution (SNAr) route, detailing the critical starting materials, reaction mechanisms, and process parameters. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies to enable efficient and optimized synthesis.

Introduction

This compound, also known as 6-(4-chlorophenoxy)-3-pyridinecarbonitrile, is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a substituted pyridine ring linked to a chlorophenoxy moiety, makes it a versatile scaffold in medicinal chemistry. The efficient synthesis of this intermediate is paramount for the cost-effective production of downstream therapeutic agents. This guide will explore the core chemical principles and practical considerations for its synthesis, with a primary focus on the selection and utilization of appropriate starting materials.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most common and industrially scalable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4] This pathway involves the reaction of a halo-substituted nicotinonitrile with 4-chlorophenol in the presence of a base.

Principle and Mechanism

The SNAr reaction is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[3] Unlike the more common electrophilic aromatic substitution, SNAr is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it for nucleophilic attack.[5]

The mechanism proceeds via a two-step addition-elimination sequence:

-

Addition: The nucleophile (in this case, the 4-chlorophenoxide anion) attacks the electron-deficient carbon atom bearing the leaving group on the nicotinonitrile ring. This disrupts the aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The cyano group (-CN) on the nicotinonitrile ring is a powerful electron-withdrawing group that effectively stabilizes this intermediate.

-

Elimination: The aromaticity is restored by the departure of the leaving group (typically a halide ion), resulting in the final substituted product.

While the two-step mechanism involving a discrete Meisenheimer complex is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups and less stabilized anionic intermediates.[6]

Diagram: General SNAr Workflow

Caption: General workflow for the SNAr synthesis.

Key Starting Materials

The success of the SNAr synthesis hinges on the judicious selection of the starting materials.

A. The Nucleophile Precursor: 4-Chlorophenol

-

Properties: 4-Chlorophenol is a crystalline solid with a distinct phenolic odor.[7] It is commercially available and serves as the source of the nucleophilic 4-chlorophenoxide anion.

-

Activation: The phenolic proton is acidic and is readily removed by a base to generate the phenoxide. This deprotonation is the first step in the reaction sequence and is crucial for initiating the nucleophilic attack.

-

Purity Considerations: The purity of 4-chlorophenol is important, as impurities could lead to side reactions and contaminate the final product. Standard grades are typically sufficient for this synthesis.

| Property | Value |

| CAS Number | 106-48-9[8] |

| Molecular Formula | C₆H₅ClO[8] |

| Molecular Weight | 128.56 g/mol [7] |

| Melting Point | 42-44 °C[8] |

| Boiling Point | 220 °C[8] |

B. The Electrophilic Substrate: 6-Halonicotinonitriles

The choice of the 6-halonicotinonitrile is a critical parameter that influences reaction rate and yield. The halogen at the 6-position acts as the leaving group.

-

6-Chloronicotinonitrile (CAS: 6602-54-6): This is a commonly used and cost-effective starting material. The chloro group is a reasonably good leaving group for this reaction. Synthesis of 2-chloronicotinonitrile (an isomer) has been documented in Organic Syntheses, providing a basis for understanding the chemistry of related compounds.[9]

-

6-Fluoronicotinonitrile: Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. The C-F bond is strong, but the high electronegativity of fluorine strongly polarizes the C-F bond and activates the ipso-carbon for nucleophilic attack. This often results in faster reaction rates and allows for milder reaction conditions compared to using 6-chloronicotinonitrile. However, fluoro-aromatics are generally more expensive.

Expert Insight: The choice between 6-chloro- and 6-fluoronicotinonitrile is often a balance between reactivity and cost. For process optimization and scale-up, 6-chloronicotinonitrile is frequently preferred due to its lower cost. However, if higher reactivity and milder conditions are necessary to accommodate sensitive functional groups elsewhere in a more complex molecule, the fluoro derivative is the superior choice.

Process Parameters and Optimization

The reaction conditions must be carefully controlled to ensure high yield and purity.

The Role of the Base

The base is essential for deprotonating the 4-chlorophenol to form the active nucleophile.

-

Common Bases:

-

Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and moderately strong base. It is often used in polar aprotic solvents like DMF or DMSO.

-

Caesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, which can often accelerate the reaction and improve yields, albeit at a higher cost.

-

Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol. It requires careful handling due to its reactivity with moisture.

-

Causality: The choice of base depends on the reactivity of the halide. For the more reactive 6-fluoronicotinonitrile, a milder base like K₂CO₃ is often sufficient. For the less reactive 6-chloronicotinonitrile, a stronger base like Cs₂CO₃ or NaH may be required to drive the reaction to completion in a reasonable timeframe.

Solvent Selection

Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base while leaving the phenoxide anion relatively "naked" and highly nucleophilic.

-

Dimethylformamide (DMF)

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

N-Methyl-2-pyrrolidone (NMP)

Expert Insight: DMSO is an excellent solvent for this reaction due to its high polarity and ability to dissolve the reactants and base, often leading to higher reaction rates. However, its high boiling point can make it difficult to remove during workup. DMF is a common alternative that offers a good balance of solvency and ease of removal.

Temperature

SNAr reactions typically require heating to overcome the activation energy associated with disrupting the aromatic system. Reaction temperatures commonly range from 80 °C to 150 °C. The optimal temperature will depend on the specific combination of substrate, base, and solvent.

Detailed Experimental Protocol (Illustrative Example)

This protocol is a representative example based on established SNAr chemistry principles. Researchers should consult specific literature or patents for validated procedures.

Synthesis of this compound from 6-Chloronicotinonitrile

-

Reagent Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloronicotinonitrile (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of 6-chloronicotinonitrile).

-

Reaction: Begin stirring the mixture and heat the reaction vessel to 120-130 °C in an oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring.

-

Extraction: The resulting precipitate can be collected by filtration, or the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure product.

Diagram: Reaction Mechanism

Caption: Mechanism showing the formation of the Meisenheimer complex.

Alternative Synthetic Strategies

While SNAr is the dominant route, other methods for forming aryl ethers could potentially be adapted for this synthesis, such as Ullmann condensation or Buchwald-Hartwig C-O coupling. However, these methods often require more expensive catalysts (e.g., copper or palladium) and ligands, making them less economically viable for large-scale production compared to the catalyst-free SNAr approach.

Conclusion

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The core of this process lies in the careful selection of starting materials: a 6-halonicotinonitrile (typically 6-chloro- or 6-fluoronicotinonitrile) and 4-chlorophenol. The choice between the halo-substituents is a trade-off between the higher reactivity of the fluoride and the lower cost of the chloride. Optimization of process parameters, including the base, solvent, and temperature, is critical for achieving high yields and purity. This guide provides the fundamental knowledge for researchers and drug development professionals to approach this synthesis with a robust and scientifically grounded strategy.

References

-

ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

XiXisys. (n.d.). 5-Amino-3-(4-phenoxyphenyl)-1h-Pyrazole-4-Carbonitrile CAS 330792-70-6. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for 4. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

Frontiers. (n.d.). Nucleophilic Aromatic. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of nicotinic compounds.

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. Retrieved from [Link]

-

PubMed. (2010). Photochemistry of 4-chlorophenol and 4-chloroanisole adsorbed on MFI zeolites: supramolecular control of chemoselectivity and reactive intermediate dynamics. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified reaction scheme of 4-chlorophenol attack by singlet oxygen. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Chlorophenol. Retrieved from [Link]

-

HPC Standards. (n.d.). 4-Chlorophenol. Retrieved from [Link]

Sources

- 1. This compound | 99902-70-2 [amp.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic | List of Frontiers open access articles [frontiersin.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 6-(4-Chlorophenoxy)nicotinonitrile: Synthesis, Characterization, and Medicinal Chemistry Perspective

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of 6-(4-Chlorophenoxy)nicotinonitrile, a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The nicotinonitrile (or 3-cyanopyridine) scaffold is a well-established "privileged structure," forming the core of several marketed drugs.[1] This document details the definitive nomenclature, physicochemical properties, and a robust, mechanistically-grounded synthetic protocol for this specific derivative. Furthermore, it outlines a comprehensive analytical workflow for structural confirmation and purity assessment, complete with expected spectroscopic data. The guide concludes with a discussion of the compound's relevance in modern drug discovery, contextualizing the roles of its key structural motifs—the nicotinonitrile core, the nitrile pharmacophore, and the 4-chlorophenoxy group—to provide researchers with field-proven insights for future investigations.

Compound Identification and Nomenclature

Accurate identification is the foundation of reproducible scientific research. This compound is systematically named according to IUPAC conventions, though several synonyms are encountered in chemical databases and literature.

2.1 IUPAC Name and Synonyms The formal IUPAC name for the compound is 6-(4-chlorophenoxy)pyridine-3-carbonitrile .[2][3] This name precisely describes a pyridine ring with a carbonitrile (nitrile) group at the 3-position and a 4-chlorophenoxy substituent at the 6-position.

Commonly used synonyms include:

2.2 CAS Registry Number The Chemical Abstracts Service (CAS) has assigned the unique identifier 99902-70-2 to this compound, ensuring unambiguous identification across different databases and publications.[2][4][5][7]

2.3 Molecular Structure and Key Identifiers The structural and molecular details are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₇ClN₂O | [2][3][7] |

| Molecular Weight | 230.65 g/mol | [7] |

| InChI | 1S/C12H7ClN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | [2][3] |

| InChIKey | DAHIOIPBXNVSIW-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Cl | [3] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

3.1 Key Physicochemical Data

| Property | Value | Significance in Drug Development | Source |

| Melting Point | 129-131 °C | A sharp melting range is a primary indicator of high purity for a crystalline solid. | [7] |

| Physical Form | Solid | Affects handling, formulation, and storage requirements. | |

| Purity (Typical) | ≥97% | High purity is essential for accurate biological screening and to avoid confounding results. | [2][4][5] |

| XlogP (Predicted) | 3.1 | Indicates moderate lipophilicity, suggesting a good balance for potential membrane permeability without sacrificing aqueous solubility. | [3] |

3.2 Causality and Implications The predicted XlogP of 3.1 is noteworthy for drug development professionals. This value falls within the range often associated with good oral bioavailability, as it suggests the molecule possesses sufficient lipophilicity to cross cellular membranes, yet is not so greasy as to precipitate out of aqueous biological fluids. The melting point of 129-131 °C indicates a stable crystalline solid at room temperature, which is advantageous for long-term storage and simplifies handling during experimental procedures.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the electronic nature of the pyridine ring system.

4.1 Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr) The reaction proceeds by treating 6-chloronicotinonitrile with 4-chlorophenol in the presence of a non-nucleophilic base. The causality is as follows:

-

Deprotonation: The base (e.g., potassium carbonate) deprotonates the hydroxyl group of 4-chlorophenol, forming the more potent 4-chlorophenoxide nucleophile.

-

Nucleophilic Attack: The pyridine ring of 6-chloronicotinonitrile is electron-deficient, particularly at the 2- and 6-positions. This deficiency is further amplified by the electron-withdrawing effect of the nitrile group at the 3-position. The 4-chlorophenoxide attacks the electron-poor carbon at the 6-position.

-

Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.

-